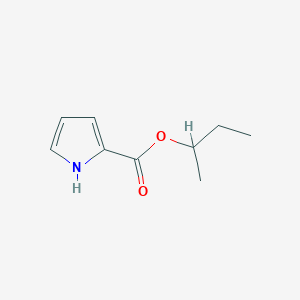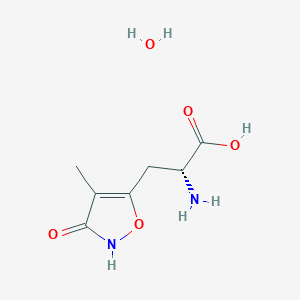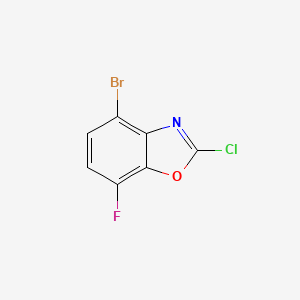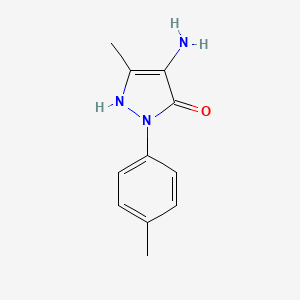![molecular formula C5H8N6 B12863778 N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine](/img/structure/B12863778.png)
N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine is a heterocyclic compound that contains both imidazole and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyrazole rings in its structure imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1H-pyrazole with methyl isocyanate, followed by cyclization to form the imidazo[4,5-c]pyrazole ring system. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Formation of substituted derivatives with various alkyl or aryl groups.
Applications De Recherche Scientifique
N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine: Unique due to the presence of both imidazole and pyrazole rings.
Imidazole Derivatives: Compounds like imidazole and its derivatives are known for their broad range of biological activities.
Pyrazole Derivatives: Compounds like pyrazole and its derivatives are also known for their diverse chemical and biological properties.
Uniqueness
This compound is unique due to the combination of imidazole and pyrazole rings in a single molecule, which imparts distinct chemical reactivity and biological activity. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C5H8N6 |
|---|---|
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
3-N-methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine |
InChI |
InChI=1S/C5H8N6/c1-7-3-2-4(11-10-3)9-5(6)8-2/h1H3,(H5,6,7,8,9,10,11) |
Clé InChI |
ONCWNKSVZOBZKV-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NNC2=C1NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
![2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B12863731.png)
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
![2-[4-(Benzyloxy)phenyl]furan](/img/structure/B12863737.png)


![1,3-Dinitro-4-methyldibenzo[b,d]thiophene](/img/no-structure.png)
![[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide](/img/structure/B12863785.png)


![5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12863802.png)
![1-(4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12863807.png)
